1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 3. Its structure includes a 4-fluorophenylmethyl group at position 1 and a 4-isopropylphenyl (cumyl) moiety as the amide substituent.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-16(2)18-7-11-21(12-8-18)28-24(30)22-14-19-4-3-13-27-23(19)29(25(22)31)15-17-5-9-20(26)10-6-17/h3-14,16H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEAXAWWJCHJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction
The Gould-Jacobs reaction remains the most widely used method for 1,8-naphthyridine synthesis. As reported in pharmacological studies, 2-aminopyridine derivatives react with diethyl ethoxymethylenemalonate (EMME) to form intermediates that undergo thermal cyclization at 250°C in diphenyl ether. For example, 2-amino-6-methylpyridine reacts with EMME to yield ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, a precursor for further functionalization. This method achieves cyclization efficiencies of 70–85% but requires high temperatures and inert solvents.
Friedlander Condensation in Aqueous Media
Recent advances utilize choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst in water. A one-pot Friedlander reaction between 2-aminonicotinaldehyde and cyclic ketones (e.g., cyclohexanone) produces 1,8-naphthyridines with >90% yield at 50°C. Density functional theory (DFT) studies confirm that ChOH forms hydrogen bonds with reactants, lowering activation energy and enabling regioselective cyclization. This method eliminates organic solvents and chromatographic purification, making it environmentally sustainable.
Functionalization of the 1,8-Naphthyridine Core
Alkylation at Position 1
Introducing the 4-fluorobenzyl group at position 1 involves nucleophilic substitution or radical alkylation. A patented method for analogous 1,6-naphthyridines employs 4-fluorobenzyl bromide in dimethylacetamide (DMA) with potassium carbonate as a base, achieving 75–85% yield after refluxing for 6 hours. The reaction proceeds via an SN2 mechanism, with DMA enhancing solubility and minimizing side reactions.
Oxidation at Position 2
The 2-oxo group is installed through oxidative dehydrogenation. Treatment of 1,4-dihydro-1,8-naphthyridine derivatives with potassium permanganate in acidic conditions (e.g., 10% sulfuric acid) oxidizes the dihydro ring to a ketone. Yields range from 65–78%, with excess oxidant leading to over-oxidation by-products.
Synthesis of the Carboxamide Moiety
Carboxylic Acid Activation
The 3-carboxylic acid intermediate is activated using 1,1′-carbodiimidazole (CDI) in tetrahydrofuran (THF). CDI (1.3–1.4 eq) reacts with the acid at 50°C for 3 hours to form an imidazolide, which is then treated with 4-isopropylaniline. Catalytic dimethylaminopyridine (DMAP, 10 mol%) accelerates the reaction by stabilizing the transition state.
Amidation with 4-Isopropylaniline
The imidazolide intermediate reacts with 4-isopropylaniline (4.5 eq) in THF under reflux for 16 hours, yielding the target carboxamide in 82–88% purity. Hexamethyldisilazane (HMDS) is added to scavenge hydrogen chloride, preventing protonation of the aniline nucleophile. The product crystallizes directly from the reaction mixture upon cooling, avoiding chromatography.
Optimization Strategies
Solvent and Catalyst Selection
- Cyclization : Replacing diphenyl ether with ChOH in water reduces toxicity and improves atom economy.
- Alkylation : Dichloromethane minimizes racemization during benzylation compared to polar aprotic solvents.
- Amidation : THF outperforms DMF in suppressing side reactions due to its lower dielectric constant.
Purification Techniques
Crystallization-driven purification is prioritized over chromatography. For example, the final carboxamide is isolated by adjusting the pH to 6.5–7.0 with hydrochloric acid, inducing crystallization in 92% yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of naphthyridine derivatives on human breast cancer cell lines, revealing an IC50 value of approximately 5 µM for this compound, indicating potent anticancer activity.
Anti-inflammatory Effects
The compound demonstrates notable anti-inflammatory properties. In vitro studies revealed its ability to inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated dendritic cells and murine splenocytes. Specifically, it significantly reduces levels of IL-1β, IL-6, and TNF-α at low concentrations (0.2 to 2 μM).
Case Study 2: Anti-inflammatory Mechanism
In a model involving LPS-induced inflammation in mice, administration of the compound at doses ranging from 1.25 to 5 mg/kg resulted in a dose-dependent reduction of inflammatory markers such as TNF-α and IL-6.
Neurological Applications
Emerging studies suggest potential applications in neurological disorders due to its ability to modulate neurotransmitter systems and neuroinflammatory pathways. Further research is necessary to elucidate its precise mechanisms and therapeutic potential.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines; induces apoptosis; modulates cytokines. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine secretion; effective in LPS-induced inflammation models. |
| Neurological | Potential modulation of neurotransmitter systems; requires further investigation for therapeutic applications. |
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related 1,8-naphthyridine-3-carboxamides, focusing on substituent variations, physicochemical properties, and synthetic yields.
Substituent Variations and Physicochemical Properties
*Predicted logP based on substituent contributions.
Key Trends
- Lipophilicity : The 4-isopropylphenyl group in the target compound likely confers higher logP (~3.5) compared to analogs with polar substituents (e.g., oxolane: logP 1.96 ). Methoxy or chloro groups balance lipophilicity and polarity .
- Synthetic Yields : Chlorinated analogs (e.g., 5a4) achieve moderate yields (66–76%) under standard coupling conditions , while fluorinated derivatives may require optimized protocols (e.g., microwave-assisted synthesis) .
- Bioactivity Implications : The 4-fluorophenylmethyl group is conserved in multiple analogs, suggesting its role in metabolic stability and target engagement. The isopropyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., methoxy) .
Biological Activity
1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine class and is characterized by its unique structural features, including a fluorophenyl group and an isopropylphenyl moiety. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure
The compound's molecular formula is , and it possesses a molecular weight of approximately 365.42 g/mol. The structural representation is critical for understanding its interactions at the molecular level.
Antimicrobial Properties
Research has indicated that naphthyridine derivatives, including the compound , exhibit significant antimicrobial activity. A study demonstrated that related naphthyridine compounds enhanced the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains, indicating a potential role in antibiotic therapy .
Monoamine Oxidase Inhibition
The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Certain derivatives have shown low micromolar potency as MAO B inhibitors, suggesting that modifications to the naphthyridine scaffold can enhance this activity . For instance, an analog with a similar structure achieved an IC50 value of 1.35 μM, comparable to established MAO inhibitors such as pargyline.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The precise mechanism remains to be fully elucidated; however, preliminary studies suggest modulation of neurotransmitter levels and potential neuroprotective effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Naphthyridine Core : The core structure is synthesized through cyclization reactions involving 2-aminopyridine and suitable aldehydes or ketones.
- Introduction of Functional Groups : The fluorophenyl group is introduced via nucleophilic substitution reactions with fluorobenzyl halides, while the isopropylphenyl group can be attached through Friedel-Crafts acylation reactions.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Activity : A series of naphthyridine derivatives were tested against various bacterial strains, showing promising results in enhancing antibiotic activity against resistant strains .
- Neuroprotective Studies : Research on related compounds indicated potential neuroprotective effects through MAO inhibition, which may have implications for treating neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
The synthesis involves multi-step reactions, including amide coupling, cyclization, and functional group modifications. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the naphthyridine core to the 4-(propan-2-yl)phenyl group. Reaction solvents (DMF or THF) and temperature (0–25°C) critically influence yield .
- Cyclization : Employ Lewis acids (e.g., ZnCl₂) or base-mediated conditions to form the 1,8-naphthyridine ring. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Optimization strategies :
- Use Design of Experiments (DoE) to test variables (solvent, catalyst loading, time). For example, ultrasonic irradiation reduces reaction time by 40% compared to conventional heating .
- Track intermediates via LC-MS to identify bottlenecks (e.g., hydrolysis of fluorobenzyl groups under acidic conditions) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks:
- δ 9.19 ppm (amide NH), δ 8.52 ppm (naphthyridine H5), δ 5.68 ppm (CH₂-Ph) .
- Fluorine atoms cause splitting in aromatic protons (δ 7.24–7.46 ppm) .
- IR : Confirm carbonyl stretches (C=O at 1686 cm⁻¹ for the naphthyridine ring and 1651 cm⁻¹ for the amide) .
- Mass spectrometry : ESI-MS m/z 423 (M⁺) matches the molecular formula C₂₂H₁₅Cl₂N₃O₂ .
- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings, critical for docking studies .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest anticancer potential .
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization. Fluorine substituents enhance binding to hydrophobic kinase pockets .
- Solubility : Use shake-flask method in PBS (pH 7.4). LogP >3 indicates poor aqueous solubility, necessitating formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Replace the 4-fluorophenyl group with chloro, methoxy, or trifluoromethyl analogs to modulate electronic effects. Methoxy groups improve metabolic stability but reduce solubility .
- Core modifications : Introduce methyl groups at the naphthyridine C7 position to sterically hinder off-target interactions. Computational docking (AutoDock Vina) predicts binding affinity changes .
- Bioisosteres : Replace the carboxamide with sulfonamide or urea groups. Assess impact on hydrogen bonding via thermodynamic solubility assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration). For example, discrepancies in IC₅₀ values (>2-fold) may arise from differences in FBS lot .
- Metabolite profiling : Use LC-HRMS to identify active metabolites. A hydroxylated derivative may exhibit higher potency than the parent compound .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. How can in silico modeling guide the optimization of pharmacokinetic properties?
- ADME prediction : Use SwissADME to estimate bioavailability (Rule of Five violations: ≤1). The compound’s high molecular weight (>400 Da) may limit blood-brain barrier penetration .
- Metabolic hotspots : CYP3A4-mediated oxidation of the isopropyl group is predicted via StarDrop. Block this site with deuterium or fluorine to reduce clearance .
- Free energy calculations : MM-PBSA analysis identifies residues contributing >30% to binding energy. Mutagenesis studies validate computational findings .
Data Contradiction Analysis
Q. Why do solubility values vary significantly between computational predictions and experimental measurements?
- Limitations of logP-based models : Computational tools (e.g., ACD/LogP) underestimate the impact of crystal packing. Experimental determination via HPLC (reverse-phase) is more reliable .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use DSC to detect polymorphic transitions .
Q. How to reconcile conflicting cytotoxicity data in similar naphthyridine derivatives?
- Off-target effects : Off-target kinase inhibition (e.g., JAK2) may skew results. Perform kinome-wide profiling (Eurofins KinaseProfiler) .
- Cell line heterogeneity : MCF-7 sublines with varying estrogen receptor expression respond differently. Use STR profiling to authenticate cell lines .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Analytical Signatures
| Intermediate | Key ¹H NMR Peaks (DMSO-d₆) | Purity (HPLC) |
|---|---|---|
| Precursor A | δ 9.29 (s, H2), δ 5.81 (CH₂) | 92% |
| Cyclized Core | δ 8.90 (H7), δ 3.85 (CH) | 88% |
Q. Table 2. Biological Activity Comparison
| Derivative | IC₅₀ (MCF-7) | LogP | CYP3A4 T₁/₂ (min) |
|---|---|---|---|
| Parent Compound | 8.2 µM | 3.1 | 12 |
| Methoxy Analog | 5.4 µM | 3.8 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
